An In-Depth Technical Guide to 1H-Indole-6-carboximidamide: Core Properties and Scientific Applications
An In-Depth Technical Guide to 1H-Indole-6-carboximidamide: Core Properties and Scientific Applications
This guide provides a comprehensive technical overview of 1H-Indole-6-carboximidamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the introduction of the carboximidamide (amidine) group at the 6-position imparts unique physicochemical and pharmacological properties. This document will delve into the fundamental characteristics, synthesis, and potential applications of this compound, offering valuable insights for its utilization in research and development.
Molecular Structure and Physicochemical Properties
1H-Indole-6-carboximidamide is characterized by a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a carboximidamide group attached to the 6-position of the indole nucleus. The amidine functional group is a strong base, and this property significantly influences the overall characteristics of the molecule.
Table 1: Core Physicochemical Properties of 1H-Indole-6-carboximidamide
| Property | Value (Predicted/Inferred) | Rationale and Supporting Evidence |
| IUPAC Name | 1H-Indole-6-carboximidamide | Standard chemical nomenclature. |
| CAS Number | Not assigned | The parent compound is not widely cataloged, though its salts and derivatives are. |
| Molecular Formula | C₉H₉N₃ | Based on the chemical structure. |
| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |
| pKa | ~10-11 | Amidines are among the strongest organic bases due to the resonance stabilization of the amidinium cation. The exact pKa would require experimental determination. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents and aqueous acid. | The free base is expected to have limited aqueous solubility. As a strong base, it readily forms salts (e.g., hydrochloride) which are generally water-soluble.[1] |
| Stability | The free base may be susceptible to hydrolysis. Amidinium salts are generally more stable. | Aromatic amines can be unstable under certain conditions, and the amidine group can hydrolyze, particularly under harsh pH and temperature conditions.[2] |
Synthesis of 1H-Indole-6-carboximidamide
The synthesis of 1H-Indole-6-carboximidamide can be approached through several established methods for the formation of the amidine functional group, typically starting from a nitrile or a carboxylic acid precursor.
Synthesis from 1H-Indole-6-carbonitrile
A common and effective method for the preparation of aromatic amidines is through the Pinner reaction or by formation of an amidoxime intermediate.
Workflow 1: Synthesis via Amidoxime Intermediate
Caption: Synthesis of 1H-Indole-6-carboximidamide from 1H-Indole-6-carbonitrile via an amidoxime intermediate.
Experimental Protocol: Synthesis of 1H-Indole-6-carboximidamide via Amidoxime Intermediate
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Step 1: Formation of 1H-Indole-6-carboximidamide oxime.
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To a solution of 1H-indole-6-carbonitrile in a suitable solvent such as ethanol or dioxane, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate).
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting crude amidoxime by recrystallization or column chromatography.
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Step 2: Reduction of the Amidoxime to 1H-Indole-6-carboximidamide.
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Dissolve the purified 1H-indole-6-carboximidamide oxime in a suitable solvent like ethanol or methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 3 atm) for several hours at room temperature.[3]
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent to yield 1H-Indole-6-carboximidamide. The product can be further purified by recrystallization.
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The Pinner Reaction
The Pinner reaction provides a direct route from nitriles to imidates, which can then be converted to amidines.
Workflow 2: The Pinner Reaction
Caption: Synthesis of 1H-Indole-6-carboximidamide using the Pinner reaction.
Experimental Protocol: Synthesis of 1H-Indole-6-carboximidamide via the Pinner Reaction
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Step 1: Formation of the Pinner Salt.
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Suspend 1H-indole-6-carbonitrile in anhydrous ethanol.
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Bubble dry hydrogen chloride gas through the cooled solution until saturation.
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Allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) until the formation of the crystalline Pinner salt is complete.
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Collect the precipitate by filtration and wash with anhydrous diethyl ether.
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Step 2: Ammonolysis to form the Amidine.
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Treat the Pinner salt with a solution of ammonia in an alcohol (e.g., ethanolic ammonia).
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Stir the reaction mixture at room temperature until the conversion to the amidine is complete, as monitored by TLC.
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Remove the solvent under reduced pressure, and purify the resulting 1H-Indole-6-carboximidamide by recrystallization.
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Characterization and Analytical Methods
The structural confirmation and purity assessment of 1H-Indole-6-carboximidamide are crucial. A combination of spectroscopic techniques is typically employed.
Table 2: Spectroscopic Data for a Structurally Related Compound: 6-Amidinoindole [3]
| Technique | Observed Peaks/Signals (for 6-Amidinoindole) | Inferred Signals for 1H-Indole-6-carboximidamide |
| ¹H NMR | Signals for indole ring protons and labile NH protons of the indole and amidine groups. | Aromatic protons of the indole core would be expected in the range of δ 7.0-8.0 ppm. The labile protons of the NH (indole) and NH₂/NH (amidine) groups would likely appear as broad singlets at lower field. |
| ¹³C NMR | Carbon signals for the indole scaffold and the amidine carbon. | Aromatic carbons would appear in the δ 110-140 ppm region. The amidine carbon (C=N) would be expected at a lower field, typically around δ 150-160 ppm. |
| IR (cm⁻¹) | N-H stretching (~3428 cm⁻¹), C=N stretching (~1646 cm⁻¹), C-H, C=C, and C-N vibrations. | Similar characteristic peaks are expected: N-H stretching for the indole and amidine groups, and a strong C=N stretching vibration. |
| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z 160.0865. | The expected [M+H]⁺ for C₉H₉N₃ would be m/z 160.0875. |
Potential Biological and Pharmacological Significance
The indole nucleus is a cornerstone in the development of therapeutic agents, and the addition of a basic amidine group can enhance interactions with biological targets.
Enzyme Inhibition
Derivatives of indole-6-carboximidamide have shown promise as enzyme inhibitors. For instance, a substituted derivative, N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide, was identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS).[4] This suggests that the 1H-indole-6-carboximidamide scaffold could be a valuable starting point for the design of inhibitors for various enzymes.
Signaling Pathway: Nitric Oxide Synthase Inhibition
Caption: Potential inhibitory action of 1H-indole-6-carboximidamide derivatives on neuronal nitric oxide synthase (nNOS).
Receptor Binding
Indole-based compounds are known to interact with a variety of receptors. For example, indole-2-carboxamides have been investigated as allosteric modulators of the cannabinoid CB1 receptor and as inhibitors of the androgen receptor binding function 3 (BF3).[4][5] The presence of the strongly basic amidine group in 1H-indole-6-carboximidamide could facilitate strong ionic interactions with acidic residues in receptor binding pockets.
Antimicrobial and Antiparasitic Potential
Aromatic amidines are a well-established class of antimicrobial and antiparasitic agents. Bis-amidine derivatives containing an indole core have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[6] Furthermore, indole-amidine derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]
Conclusion and Future Perspectives
1H-Indole-6-carboximidamide represents a valuable chemical entity with significant potential in drug discovery and chemical biology. Its synthesis is achievable through established chemical transformations, and its structural features, particularly the combination of the indole scaffold and the basic amidine group, make it an attractive candidate for targeting a range of biological macromolecules. Further investigation into its specific biological activities, detailed physicochemical characterization, and exploration of its derivatives are warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
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- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. Journal of Medicinal Chemistry.
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